molecular formula C3H3Cl3O4 B1608202 TRICHLORO PYRUVIC ACID CAS No. 73257-73-5

TRICHLORO PYRUVIC ACID

Cat. No.: B1608202
CAS No.: 73257-73-5
M. Wt: 209.41 g/mol
InChI Key: IMXRFUZDYLVLKI-UHFFFAOYSA-N
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Description

Trichloro pyruvic acid is a derivative of pyruvic acid, characterized by the substitution of three chlorine atoms in place of hydrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: Trichloro pyruvic acid can be synthesized through the chlorination of pyruvic acid. The reaction typically involves the use of chlorine gas in the presence of a catalyst, such as iron(III) chloride, under controlled temperature conditions. The reaction proceeds as follows: [ \text{CH}_3\text{COCOOH} + 3\text{Cl}_2 \rightarrow \text{CCl}_3\text{COCOOH} + 3\text{HCl} ]

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous feeding of chlorine gas into a reactor containing pyruvic acid and the catalyst. The reaction mixture is then subjected to purification steps to isolate the desired product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form trichloroacetic acid.

    Reduction: Reduction of this compound can yield trichloroethanol.

    Substitution: The chlorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as ammonia or amines under basic conditions.

Major Products:

    Oxidation: Trichloroacetic acid.

    Reduction: Trichloroethanol.

    Substitution: Various substituted pyruvic acids depending on the nucleophile used.

Scientific Research Applications

Trichloro pyruvic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

    Biology: Studied for its potential effects on metabolic pathways and enzyme inhibition.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of herbicides and pesticides due to its reactivity and stability.

Mechanism of Action

The mechanism of action of trichloro pyruvic acid involves its interaction with various molecular targets, including enzymes and metabolic pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    Pyruvic Acid: The parent compound, with hydrogen atoms instead of chlorine.

    Trichloroacetic Acid: A related compound formed through the oxidation of trichloro pyruvic acid.

    Trichloroethanol: A reduction product of this compound.

Uniqueness: this compound is unique due to the presence of three chlorine atoms, which significantly alter its chemical properties compared to pyruvic acid. This substitution enhances its reactivity and makes it suitable for specific applications that pyruvic acid cannot fulfill.

Properties

IUPAC Name

3,3,3-trichloro-2,2-dihydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3Cl3O4/c4-3(5,6)2(9,10)1(7)8/h9-10H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMXRFUZDYLVLKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(Cl)(Cl)Cl)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3Cl3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30993991
Record name 3,3,3-Trichloro-2,2-dihydroxypropanoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73257-73-5
Record name 3,3,3-Trichloro-2,2-dihydroxypropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73257-73-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3,3-Trichloro-2,2-dihydroxypropionic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073257735
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,3,3-Trichloro-2,2-dihydroxypropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30993991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3,3-trichloro-2,2-dihydroxypropionic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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